![molecular formula C11H16N2O3 B2986284 3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one CAS No. 339021-19-1](/img/structure/B2986284.png)

3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

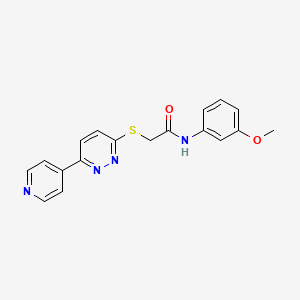

The synthesis of a similar compound, (E)-3-(3-(4-(dimethylamino)phenyl)acrylo-yl)-4-hydroxy-2H-chromen-2-one, was achieved by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol . The structure of the synthesized compound was characterized using spectroscopic data (IR and 1H NMR) and elemental analysis .Chemical Reactions Analysis

The compound was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde . Further details about the chemical reactions involving this compound are not available in the retrieved sources.Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-[(E)-3-(dimethylamino)prop-2-enoyl]-5,5-dimethyl-2-morpholino-4,6-dihydrobenzothiophen-7-one, include a predicted boiling point of 562.0±50.0 °C, a predicted density of 1.185±0.06 g/cm3 (at 20 °C and 760 Torr), and a predicted pKa of 5.01±0.70 .Wissenschaftliche Forschungsanwendungen

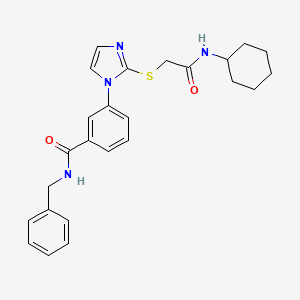

Heterocyclic Synthesis

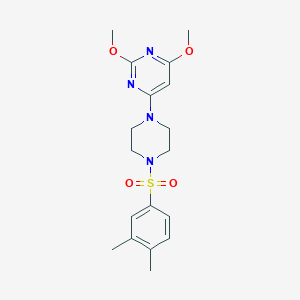

A study by Abdel-Megid, Abass, and Hassan (2007) explored the reactivity of a compound similar to 3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one towards various reagents. This led to the synthesis of several heterocyclic compounds, including pyrimido, pyrano, and pyrazolopyranoquinolinones, demonstrating its utility in creating diverse heterocyclic structures (Abdel-Megid, Abass, & Hassan, 2007).

Synthesis of Polyfunctional Heterocyclic Systems

Pizzioli, Ornik, Svete, and Stanovnik (1998) utilized a compound related to 3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one to synthesize polysubstituted heterocyclic systems, such as pyrroles, pyrimidines, pyrazoles, and isoxazoles (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

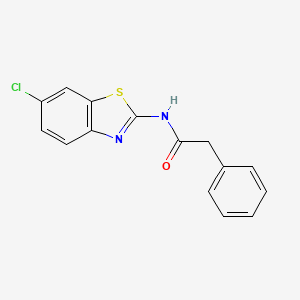

Antimicrobial Applications

Kumar, Kumar, and Nihana (2017) reported the synthesis of novel substituted isoxazoline compounds using a precursor similar to the subject compound. These synthesized compounds were screened for in vitro antibacterial activity, indicating potential applications in antimicrobial research (Kumar, Kumar, & Nihana, 2017).

Synthesis of NLO Materials

Singh, Rawat, and Sahu (2014) characterized a pyrrole-containing chalcone derivative, derived from a compound analogous to 3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one, for use as non-linear optical (NLO) materials. This highlights its potential in the field of optical device applications (Singh, Rawat, & Sahu, 2014).

Eigenschaften

IUPAC Name |

3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-7-9(8(14)5-6-13(3)4)10(15)12-11(7,2)16/h5-6,16H,1-4H3,(H,12,15)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDUJRGJAOGZOE-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC1(C)O)C(=O)C=CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)NC1(C)O)C(=O)/C=C/N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986201.png)

![6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine](/img/structure/B2986203.png)

![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide](/img/structure/B2986207.png)

![3-(2,5-Dimethoxyphenyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),8-dien-5-one](/img/structure/B2986208.png)

![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2986213.png)

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2986218.png)